3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one
Description
3-(4-Methoxyphenyl)-2,8-dimethyl-8,9-dihydropyrazolo[5,1-c][1,2,4]benzotriazin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-benzotriazinone core with a 4-methoxyphenyl substituent at position 3 and methyl groups at positions 2 and 6. Its structural complexity arises from the tetracyclic system combining pyrazole, triazine, and benzotriazinone moieties.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2,8-dimethyl-8,9-dihydro-7H-pyrazolo[5,1-c][1,2,4]benzotriazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-8-14-17(15(23)9-10)19-20-18-16(11(2)21-22(14)18)12-4-6-13(24-3)7-5-12/h4-7,10H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWCGZISXVMVGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(=O)C1)N=NC3=C(C(=NN23)C)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogous Compounds
Key Observations :
- The target compound’s pyrazolo-benzotriazinone core distinguishes it from imidazo-triazinones (e.g., compound 6d) and pyrrolo-triazoles (e.g., 2ac), which exhibit different electronic properties due to nitrogen positioning .
Key Observations :
- Unlike imidazo-triazinones (synthesized via hydrazonoyl halide condensations ), pyrazolo-benzotriazinones likely require multicomponent strategies similar to pyrazolo-quinazolinones .
- Regioselectivity in alkylation (e.g., N-1 vs. N-4) is critical for pyrrolo-triazoles but less documented for pyrazolo-benzotriazinones .
Spectral and Analytical Data
Table 3: Comparative Spectral Signatures
Key Observations :
- The C=O stretch in pyrazolo-benzotriazinones is expected near 1720–1740 cm⁻¹, aligning with imidazo-triazinones (1724 cm⁻¹) but higher than pyrazolo-quinazolinones (1685–1705 cm⁻¹) due to ring strain differences .
- Methoxy groups (δ ~3.3–3.5 in ¹H-NMR) and aromatic protons (δ 6.9–8.3) are consistent across analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
